(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline
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Overview
Description
(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline typically involves the condensation of an appropriate thiazole derivative with an aniline derivative under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline would depend on its specific biological target. Typically, thiazole derivatives interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline can be compared with other thiazole derivatives such as:
- (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)benzamide
- (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)phenylhydrazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both butyl and dichlorophenyl groups, which may confer distinct biological and chemical properties compared to other thiazole derivatives.
Properties
IUPAC Name |
3-butyl-4-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S/c1-2-3-11-23-18(16-10-9-14(20)12-17(16)21)13-24-19(23)22-15-7-5-4-6-8-15/h4-10,12-13H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRAMGDLAVYLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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